molecular formula C8H11NO3S B2547508 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-21-0

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B2547508
CAS No.: 220948-21-0
M. Wt: 201.24
InChI Key: IMAILDNLESYHOJ-ZCFIWIBFSA-N
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Description

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzenesulfonamide, featuring a hydroxyethyl group attached to the benzene ring.

Properties

IUPAC Name

4-[(1R)-1-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with ®-1-phenylethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently hydrolyzed to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which can influence its reactivity and biological activity. This distinguishes it from other sulfonamides that may lack this functional group .

Biological Activity

4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in various fields due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C8_8H11_{11}NO3_3S
  • Molecular Weight : 201.24 g/mol
  • CAS Number : 220948-21-0

The presence of the sulfonamide group is significant for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Sulfonamides generally function by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folate synthesis in bacteria. This mechanism is crucial in understanding its antibacterial properties.

Key Mechanisms:

  • Enzyme Inhibition : Competes with PABA for binding sites on dihydropteroate synthase.
  • Antimicrobial Activity : Effective against a variety of Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : May modulate inflammatory pathways through the inhibition of specific enzymes.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. Studies have shown that it exhibits significant activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Streptococcus pneumoniae16 µg/mL

These results indicate that the compound may serve as a potential therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

Research indicates that sulfonamides can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, which are mediators of inflammation.

Case Studies

  • Study on Efficacy Against MRSA : A clinical study assessed the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a reduction in bacterial load in infected tissues when administered in combination with standard antibiotics.
  • Inflammation Model : In a rodent model of induced inflammation, administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent studies have highlighted the importance of structural modifications on the biological activity of sulfonamide compounds. For instance, variations in substituents on the benzene ring can lead to enhanced potency or selectivity towards specific targets.

Comparative Analysis

A comparative analysis with similar compounds reveals that structural variations significantly influence their biological activities:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundModerateHigh
SulfamethoxazoleHighModerate
SulfanilamideLowHigh

This table illustrates how different sulfonamides can vary greatly in their therapeutic profiles.

Q & A

Q. What is the established synthetic route for 4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide, and what are the critical reaction conditions?

The compound is synthesized via a nucleophilic substitution reaction between benzene sulfonyl chloride and (R)-1-phenylethanol. Key steps include:

  • Sulfonylation : Reacting benzene sulfonyl chloride with (R)-1-phenylethanol in a polar aprotic solvent (e.g., dichloromethane) under anhydrous conditions at 0–5°C to form the sulfonate ester intermediate.
  • Ammonolysis : Treating the intermediate with aqueous ammonia (25% v/v) at 60°C for 6–8 hours to yield the sulfonamide.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity. Critical parameters include temperature control during sulfonylation to minimize racemization and stoichiometric excess of ammonia (1.5–2.0 equivalents) to ensure complete conversion .

Q. What in vitro assays are used to evaluate the antibacterial efficacy of this compound?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) strains using broth microdilution (CLSI guidelines). Reported MIC values range from 8–32 µg/mL.
  • Time-Kill Kinetics : Assess bactericidal activity over 24 hours at 2× MIC.
  • Synergy Testing : Combined with diaminopyrimidines (e.g., trimethoprim) to evaluate potentiation of folate pathway inhibition .

Q. What analytical techniques confirm the structural integrity and stereochemical purity of the synthesized compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the sulfonamide group (-SO2_2NH2_2) at δ 7.8–8.1 ppm and the chiral (1R)-hydroxyethyl moiety (δ 4.2–4.5 ppm).
  • HPLC with Chiral Columns : Chiralpak AD-H column (hexane:isopropanol 90:10) confirms enantiomeric excess (>99% for R-configuration).
  • Mass Spectrometry : ESI-MS ([M+H]+^+ at m/z 215.1) validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

Strategies include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during sulfonylation to enhance stereoselectivity.
  • Kinetic Resolution : Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (S)-enantiomer.
  • Chiral Chromatography : Preparative HPLC with cellulose-based columns to separate enantiomers post-synthesis .

Q. What strategies can resolve contradictions in reported IC50_{50}50​ values for dihydropteroate synthase (DHPS) inhibition?

Discrepancies may arise from:

  • Enzyme Source : DHPS from E. coli (IC50_{50} = 12 nM) vs. Streptococcus pneumoniae (IC50_{50} = 45 nM).
  • Assay Conditions : Variations in pH (optimal: 7.5–8.0), Mg2+^{2+} concentration (5 mM), or substrate (6-hydroxymethylpterin pyrophosphate) purity.
  • Compound Stability : Degradation in aqueous buffers (e.g., hydrolysis of sulfonamide at pH <6). Standardize protocols using recombinant DHPS and pre-incubate the compound in assay buffer for 30 minutes .

Q. How does the para-hydroxyethyl group influence the compound’s pharmacokinetics and target selectivity?

  • Solubility : The hydroxyethyl group increases water solubility (logP = 1.2 vs. 2.1 for unsubstituted sulfonamides), improving oral bioavailability (F = 65–70%).
  • Metabolism : Resistance to hepatic CYP3A4-mediated oxidation due to steric hindrance from the ethyl group.
  • Target Selectivity : The (R)-configuration enhances fit into DHPS’s hydrophobic pocket, reducing off-target effects (e.g., carbonic anhydrase inhibition IC50_{50} >10 µM) .

Data Contradiction Analysis

Q. Why do some studies report variable antibacterial activity against Pseudomonas aeruginosa?

  • Efflux Pump Activity : P. aeruginosa overexpresses MexAB-OprM, reducing intracellular drug accumulation.
  • Biofilm Formation : MIC increases 4–8× in biofilm-embedded vs. planktonic cells.
  • Methodology : Differences in inoculum size (CFU/mL) or growth media (cation-adjusted Mueller-Hinton vs. LB broth) .

Methodological Recommendations

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm configuration during stability studies .
  • Enzyme Assays : Include negative controls with heat-inactivated DHPS to rule out non-specific binding .

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